molecular formula C8H8N2 B130773 3-(Aminomethyl)benzonitrile CAS No. 10406-24-3

3-(Aminomethyl)benzonitrile

Cat. No.: B130773
CAS No.: 10406-24-3
M. Wt: 132.16 g/mol
InChI Key: XFKPORAVEUOIRF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzonitrile is an organic compound with the molecular formula C8H8N2. It is a chemical intermediate used in various industrial and research applications. The compound consists of a benzene ring substituted with an aminomethyl group and a nitrile group at the meta positions. This structure imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Aminomethyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with formaldehyde and ammonia. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminomethyl group. The reaction conditions typically involve heating the reactants in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Aminomethyl)benzonitrile is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzonitrile depends on its specific application. In biochemical assays, the compound can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the nitrile group can participate in polar interactions. These interactions can alter the conformation of the enzyme or receptor, affecting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)benzonitrile is unique due to the presence of both an aminomethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. The aminomethyl group provides nucleophilicity, while the nitrile group offers electrophilicity, making the compound versatile in synthetic applications .

Properties

IUPAC Name

3-(aminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPORAVEUOIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146233
Record name Benzonitrile, 3-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-24-3
Record name Benzonitrile, 3-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

A commercially available activated carbon-supported palladium catalyst “PDC-3000” available from Toyo C.C.I. Co., Ltd. (supported palladium: 3% by weight) was activated by reduction with hydrogen. A 100-ml autoclave was successively charged with 3.0 g of the activated catalyst, 12.8 g of isophthalonitrile containing as impurities 3.42% by weight of 3-cyanobenzamide and 0.24% by weight of 3-cyanobenzoic acid, 37 g of liquid ammonia, and 0.1 g of sodium hydroxide. Then, hydrogen was introduced into the autoclave to increase the inner pressure to 20 MPa (gauge). The concentration in the reaction solution was 0.877% by weight for the benzamide compound and 0.062% by weight for the benzoic acid compound. The autoclave was shaken at 50° C. for 30 min. The gas chromatographic analysis on the reaction product solution showed that the conversion of isophthalonitrile was 92.0 mol %, the yields of 3-cyanobenzylamine was 54.3 mol %, and the yield of m-xylylenediamine was 4.2 mol %. The by-products were substantially high-boiling substances.
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Synthesis routes and methods II

Procedure details

600 g of m-cyanobenzylamine crude product (m-cyanobenzylamine 90% by weight, m-xylylenediamine 10% by weight) obtained by hydrogen reduction of isophthalonitrile in the presence of sponge metal nickel catalyst was added dropwise in 8 kg of water while stirring at room temperature for dissolution and the solution was left to stand overnight at 5C. The crystals which precipitated were filtered by centrifugation to obtain 783 g of m-cyanobenzylamine hydrate (water content: 48% by weight).
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Synthesis routes and methods III

Procedure details

A solution of the N-(3-cyanobenzyl)phthalimide (2.70 g, 10.4 mmol) and hydrazine hydrate (2.5 mL, 51 mmol) in MeOH (50 mL) was heated to reflux for 1 h. After cooling at room temperature, CH2Cl2 and aq. 1N NaOH were added. The CH2Cl2 layer was separated, washed with brine, dried over Na2SO4, concentrated in vacuo to give an oil (1.10 g), which was pure enough for the next reaction. MS 133 (M+H) and 116 (M−NH2)
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Synthesis routes and methods IV

Procedure details

To tert-butyl 3-cyanobenzylcarbamate in CH2Cl2 (10 ml), TFA (3 ml) was added. After 1 h, volatiles were removed on a rotavap under reduced pressure. Crude residue 3-(aminomethyl)benzonitrile was dissolved in water, basified with 2N NaOH and extracted with CHCl3 (100 ml) and used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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